4-Carbomethoxyaminomethyl benzoic acid
Description
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-[(methoxycarbonylamino)methyl]benzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)11-6-7-2-4-8(5-3-7)9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
MNAOAODRIGCCED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
- Antifibrinolytic Agents :
- Gastroprotective Effects :
- Anticancer Properties :
Biochemical Research Applications
- Enzyme Inhibition :
-
Peptide Synthesis :
- The compound is utilized in peptide synthesis protocols, serving as a building block for creating bioactive peptides that can modulate biological processes or serve as therapeutic agents.
Materials Science Applications
- Polymeric Materials :
-
Nanocomposites :
- The compound has been explored for use in nanocomposite formulations, where it contributes to improved dispersion and interaction with nanoparticles, leading to enhanced material properties such as conductivity and strength.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a derivative of this compound on HepG2 liver cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of approximately 15 μM, suggesting its potential as a lead compound for developing anticancer therapies.
Case Study 2: Enzyme Inhibition
Research focused on the inhibitory effects of the compound on specific enzymes related to metabolic disorders demonstrated promising results. The compound effectively inhibited enzyme activity by over 70% at concentrations of 10 μM, highlighting its potential utility in drug discovery for metabolic diseases.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituents, molecular formulas, and key properties of 4-carbomethoxyaminomethyl benzoic acid with related compounds:
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing 4-Carbomethoxyaminomethyl benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis involving protection-deprotection strategies is recommended. For example, introduce the carbomethoxy group via esterification under anhydrous conditions (e.g., methoxycarbonyl chloride in dichloromethane), followed by aminomethylation using reductive amination (e.g., formaldehyde and sodium cyanoborohydride). Purification via recrystallization or HPLC (as applied to similar benzoic acid derivatives ). Monitor reaction progress using TLC with UV visualization or LC-MS .
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Identify proton environments (e.g., aminomethyl protons at δ 3.2–3.5 ppm, carbomethoxy CH3 at δ 3.8 ppm) .
- LC-MS : Confirm molecular ion ([M+H]+) and fragmentation patterns. Use high-resolution MS for exact mass verification (e.g., ±0.001 Da tolerance) .
- FT-IR : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid and ester) .
Q. What are the key physicochemical properties (e.g., solubility, pKa) critical for handling this compound in aqueous assays?
- Methodological Answer :
- pKa Determination : Use potentiometric titration in buffered solutions (cf. benzoic acid pKa = 4.2 ). Adjust assay pH to >5 to ensure ionization of the carboxylic acid group, enhancing water solubility.
- Solubility : Pre-dissolve in DMSO (<1% v/v) for biological assays to avoid precipitation .
Advanced Research Questions
Q. How does this compound interact with microbial or eukaryotic systems, and what experimental models are suitable for mechanistic studies?
- Methodological Answer :
- Yeast Models : Expose Saccharomyces cerevisiae (e.g., Δtpo1 knockout strains ) to the compound and monitor growth inhibition. Use transcriptomics to identify upregulated efflux transporters (e.g., TPO1 ).
- Enzyme Inhibition Assays : Test against tyrosinase or other metalloenzymes (e.g., via UV-Vis kinetics ). Pre-incubate enzymes with the compound and measure activity loss relative to controls.
Q. What analytical approaches reconcile discrepancies between in vitro cytotoxicity and in vivo toxicity data for benzoic acid derivatives?
- Methodological Answer :
- Metabolomic Profiling : Use LC-MS to track compound degradation products in hepatic microsomes . Compare with in vivo plasma metabolites (e.g., glucuronide conjugates ).
- 3D Cell Cultures : Employ spheroid or organoid models to simulate tissue-level detoxification pathways absent in monolayer cultures .
Q. How do structural modifications (e.g., substituent position) alter the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC-UV .
- Computational Modeling : Calculate bond dissociation energies (BDEs) for labile groups (e.g., carbomethoxy) using DFT (e.g., B3LYP/6-31G* basis set ).
Data Contradiction Analysis
Q. How can researchers address conflicting reports on the compound’s bioavailability and tissue distribution?
- Methodological Answer :
- Pharmacokinetic Studies : Administer radiolabeled compound (e.g., ¹⁴C) in rodent models and quantify distribution via scintillation counting .
- Comparative Meta-Analysis : Aggregate data from multiple studies using standardized protocols (e.g., OECD guidelines) to control for variability in dosing or assay conditions .
Methodological Best Practices
Q. What protocols ensure reproducibility in quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer :
- Sample Preparation : Acidify matrices (pH 2) to protonate the carboxylic acid, then extract via solid-phase extraction (C18 cartridges) .
- Quantitative LC-MS/MS : Use deuterated internal standards (e.g., d₄-benzoic acid) to correct for matrix effects. Validate with spike-recovery tests (85–115% acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
